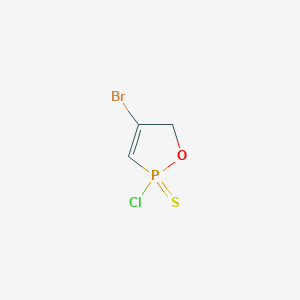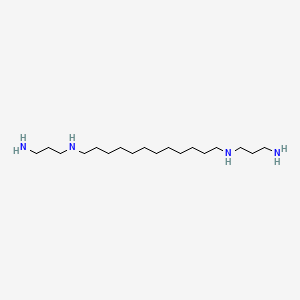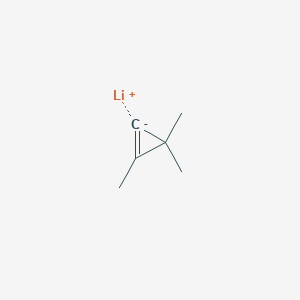
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,5-dimethyl-4-hexenylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- can be achieved through several synthetic routes. One common method involves the dehydrogenation of cyclopentadiene derivatives. The reaction typically requires a catalyst and elevated temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound often involves the cracking of dicyclopentadiene at high temperatures (around 180°C) to yield the monomeric form of cyclopentadiene, which can then be further functionalized to introduce the 1,5-dimethyl-4-hexenylidene group .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or ketones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentadiene, 5,5-dimethyl-: Similar structure but lacks the 1,5-dimethyl-4-hexenylidene group.
1,3-Cyclopentadiene, 5-(1-methylethylidene)-: Contains an isopropylidene group instead of the 1,5-dimethyl-4-hexenylidene group.
Uniqueness
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is unique due to the presence of the 1,5-dimethyl-4-hexenylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentadiene derivatives .
Eigenschaften
CAS-Nummer |
64243-15-8 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
5-(6-methylhept-5-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H18/c1-11(2)7-6-8-12(3)13-9-4-5-10-13/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI-Schlüssel |
VSUVAMYJGFXXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=C1C=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















